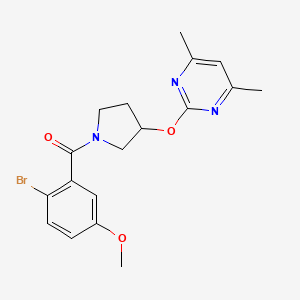
(2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that exhibits a diverse range of chemical and biological properties. Its molecular structure features an integration of bromine, methoxyphenyl, pyrimidinyl, and pyrrolidinyl groups, making it a unique subject of study for chemists and researchers across various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. Initial steps may include the bromination of methoxybenzene, followed by the functionalization of pyrrolidine and pyrimidine derivatives. Key reaction conditions often include the use of catalysts such as palladium or copper and organic solvents like dichloromethane or acetonitrile.
Industrial Production Methods
While specific details on large-scale industrial production may vary, it generally involves optimizing reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and high-throughput screening may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo a variety of chemical reactions:
Oxidation: : The compound can be oxidized, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might involve agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Halogen exchange or nucleophilic substitution can occur, facilitated by the presence of the bromine atom.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: : Lithium aluminium hydride (LiAlH₄) in dry ether.
Substitution: : Sodium iodide (NaI) in acetone for halogen exchange.
Major Products Formed
Oxidation may produce corresponding ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions typically result in the replacement of the bromine atom with other functional groups like hydroxyl or amine groups.
Scientific Research Applications
(2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is utilized in various scientific research fields:
Chemistry: : As a building block for synthesizing complex molecules.
Biology: : Studying its effects on biological pathways and its potential as a bioactive molecule.
Medicine: : Investigating its therapeutic properties and potential drug interactions.
Industry: : Application in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It may act on enzymes or receptor sites, altering biochemical pathways and cellular responses. These interactions can modulate activity in pathways related to metabolism, signal transduction, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
(2-Bromo-5-methylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
(2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Uniqueness
Compared to its analogs, (2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibits a unique combination of bromine and methoxy functional groups, which can significantly influence its reactivity and interaction with biological targets. This distinct structure may offer advantages in specificity and potency in various applications.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3/c1-11-8-12(2)21-18(20-11)25-14-6-7-22(10-14)17(23)15-9-13(24-3)4-5-16(15)19/h4-5,8-9,14H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWDZPWUHUFYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
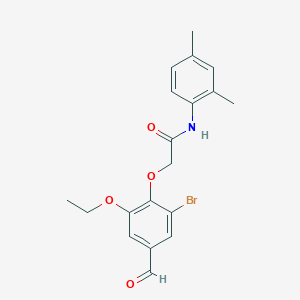
![3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol](/img/structure/B2772082.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2772086.png)
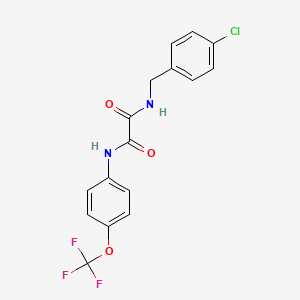
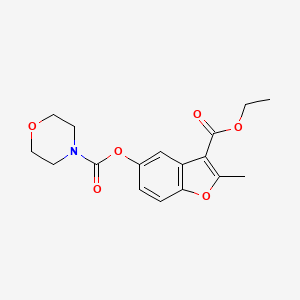
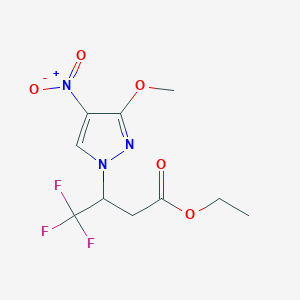
![methyl 3-[2-({[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}methoxy)acetamido]-1-benzothiophene-2-carboxylate](/img/structure/B2772092.png)
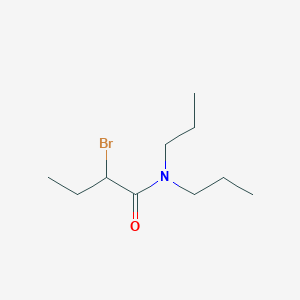
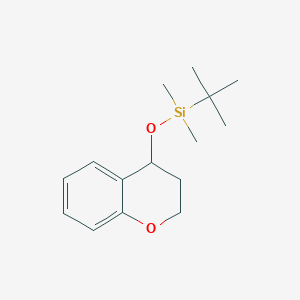
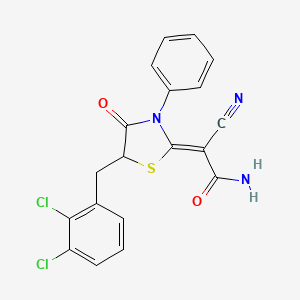
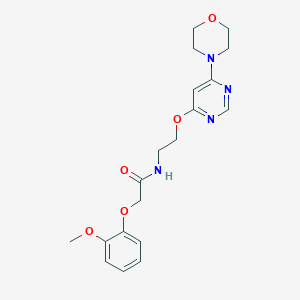
![N-(3-Tert-butyl-1,2-oxazol-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2772102.png)
